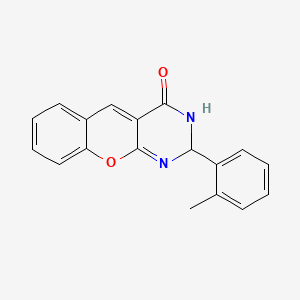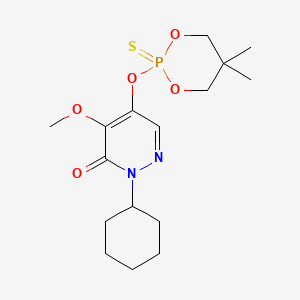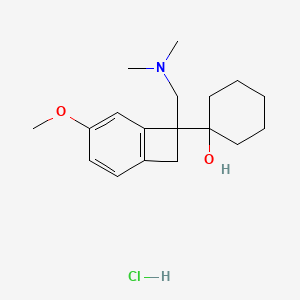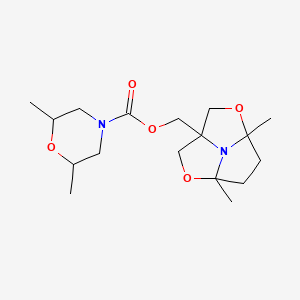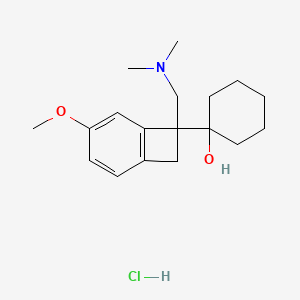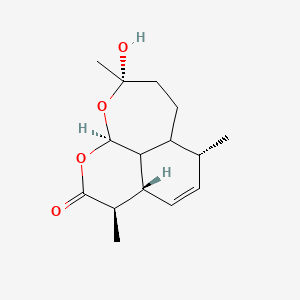
Unii-W2icf5Z2AN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxyartemisinin has a molecular formula of C15H22O4 and a molecular weight of 266.3328 g/mol . This compound is characterized by its unique structure, which includes several stereocenters, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
The synthesis of Deoxyartemisinin typically involves the reduction of artemisinin. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature. Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, to achieve higher yields and purity.
Chemical Reactions Analysis
Deoxyartemisinin undergoes various chemical reactions, including:
Reduction: Further reduction of Deoxyartemisinin can lead to the formation of dihydroartemisinin.
Oxidation: Oxidative reactions can convert Deoxyartemisinin back to artemisinin or other oxidized derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxygen-containing functional groups, using reagents like alkyl halides under basic conditions.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and alkyl halides for substitution. Major products formed from these reactions include dihydroartemisinin and various oxidized derivatives.
Scientific Research Applications
Deoxyartemisinin has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various artemisinin derivatives.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for further biological research.
Medicine: Deoxyartemisinin and its derivatives are being explored for their antimalarial properties and potential anticancer activities.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Deoxyartemisinin involves the generation of reactive oxygen species (ROS) upon activation by heme or ferrous ions. These ROS cause oxidative damage to cellular components, leading to the death of the parasite. The molecular targets include various proteins and enzymes essential for the survival of the parasite, disrupting its metabolic pathways.
Comparison with Similar Compounds
Deoxyartemisinin is unique compared to other artemisinin derivatives due to its reduced form, which affects its reactivity and biological activity. Similar compounds include:
Artemisinin: The parent compound with potent antimalarial activity.
Dihydroartemisinin: A more reduced form with enhanced solubility and bioavailability.
Artemether and Artesunate: Semi-synthetic derivatives with improved pharmacokinetic properties.
Each of these compounds has unique properties that make them suitable for different therapeutic applications, but Deoxyartemisinin stands out for its specific reduction state and potential for further chemical modifications.
Properties
Molecular Formula |
C15H22O4 |
|---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(1R,4R,5S,8R,12S)-12-hydroxy-4,8,12-trimethyl-2,13-dioxatricyclo[7.4.1.05,14]tetradec-6-en-3-one |
InChI |
InChI=1S/C15H22O4/c1-8-4-5-11-9(2)13(16)18-14-12(11)10(8)6-7-15(3,17)19-14/h4-5,8-12,14,17H,6-7H2,1-3H3/t8-,9-,10?,11-,12?,14+,15+/m1/s1 |
InChI Key |
ZHHCFKHSMKRNCX-HNYQVKLZSA-N |
Isomeric SMILES |
C[C@@H]1C=C[C@@H]2[C@H](C(=O)O[C@@H]3C2C1CC[C@@](O3)(C)O)C |
Canonical SMILES |
CC1C=CC2C(C(=O)OC3C2C1CCC(O3)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


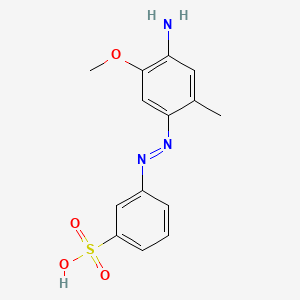
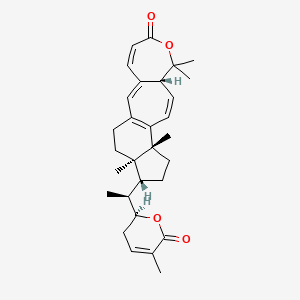
![(1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol](/img/structure/B12795320.png)

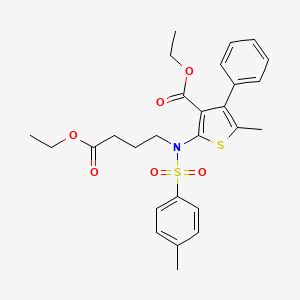
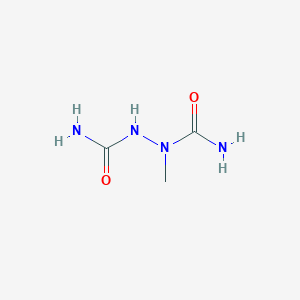
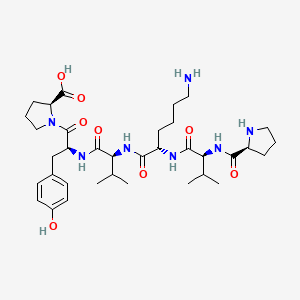
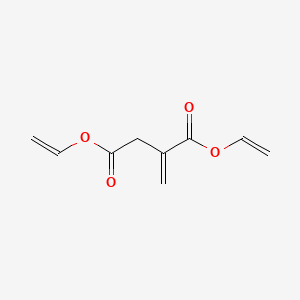
![2-Cyclohexyl-n-methyl-n-[2-(pyridin-2-yl)ethyl]ethanamine](/img/structure/B12795356.png)
